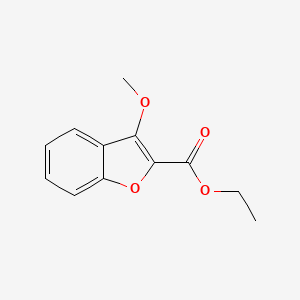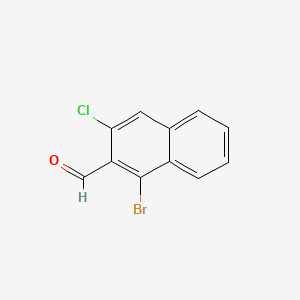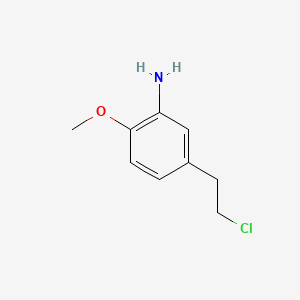![molecular formula C16H16N2O3 B15365288 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 2,4-dimethoxybenzyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the 2,4-Dimethoxybenzyloxy Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolo[2,3-b]pyridine core with 2,4-dimethoxybenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.
化学反応の分析
Types of Reactions
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups at the benzyloxy position.
科学的研究の応用
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
5-(2,4-Dimethoxyphenyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzyloxy group.
5-(2,4-Dimethoxybenzyl)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a different substitution pattern.
Uniqueness
5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of both the pyrrolo[2,3-b]pyridine core and the 2,4-dimethoxybenzyloxy group, which can impart distinct chemical and biological properties compared to its analogs. This combination of structural features can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for further research and development.
特性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
5-[(2,4-dimethoxyphenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-4-3-12(15(8-13)20-2)10-21-14-7-11-5-6-17-16(11)18-9-14/h3-9H,10H2,1-2H3,(H,17,18) |
InChIキー |
YEMYPLQLRVTFIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)COC2=CN=C3C(=C2)C=CN3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)

![Silane, trimethyl[2-(phenylmethoxy)ethoxy]-](/img/structure/B15365250.png)



![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
